(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene
Description
Properties
IUPAC Name |
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C3H6O/c1-2-10-6(9)4-3-5(7)8;1-3-4-2/h3-4H,2H2,1H3,(H,7,8);3H,1H2,2H3/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQXWILFGUDTA-LNKPDPKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-06-3 | |
| Record name | Methyl vinyl ether-monoethyl maleate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25087-06-3 | |
| Record name | Gantrez ES 225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester, polymer with methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl Ester of PVM/MA Copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene typically involves the esterification of (Z)-but-2-enedioic acid with methoxyethene. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The raw materials are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
(Z)-4-Ethoxy-4-oxobut-2-enoic Acid
This compound (CAS 2459-05-4) is a monoethyl ester of maleic acid, characterized by a Z-configuration at the double bond. It is also known as ethyl hydrogen maleate or monoethyl maleate . Structurally, it features an ethoxy group at position 4 and a carboxylic acid group at position 2 of a but-2-enoic acid backbone. Its E-isomer, monoethyl fumarate, is a related compound with distinct physicochemical properties due to the trans configuration .
Methoxyethene (Methyl Vinyl Ether)
Methoxyethene (CAS 107-25-5) is a simple vinyl ether with the formula CH₂=CHOCH₃. It is highly reactive due to the electron-rich double bond, making it valuable in polymerization and as a precursor in Diels-Alder reactions .
Comparison with Structurally Similar Compounds
Table 1: Comparison of (Z)-4-Ethoxy-4-oxobut-2-enoic Acid with Analogous Esters
Key Observations :
Table 2: Comparison of Methoxyethene with Other Vinyl Ethers
| Property | Methoxyethene | Ethoxyethene | Vinyl Acetate |
|---|---|---|---|
| Molecular Formula | C₃H₆O | C₄H₈O | C₄H₆O₂ |
| Boiling Point | 6°C | 35°C | 72°C |
| Reactivity | High (prone to polymerization) | Moderate | Low (stabilized by acetate group) |
| Applications | Adhesives, synthetic chemistry | Solvents, plasticizers | Polyvinyl acetate production |
Key Observations :
Spectral Data
- (Z)-4-Ethoxy-4-oxobut-2-enoic Acid: ¹H-NMR: Expected signals at δ 6.3–6.5 ppm (olefinic protons), δ 4.1–4.3 ppm (ethoxy CH₂), and δ 12.5 ppm (carboxylic acid proton) . IR: Strong C=O stretches at ~1700–1750 cm⁻¹ (ester and acid groups) .
- Methoxyethene :
- ¹H-NMR : δ 4.0 ppm (OCH₃), δ 4.5–5.0 ppm (vinyl protons) .
Biological Activity
Overview of (Z)-4-ethoxy-4-oxobut-2-enoic acid; methoxyethene
(Z)-4-ethoxy-4-oxobut-2-enoic acid, often referred to in the context of its derivatives and related compounds, is a member of the α,β-unsaturated carbonyl compounds. These compounds are significant in medicinal chemistry due to their ability to undergo various chemical reactions that can lead to biologically active molecules.
The biological activity of (Z)-4-ethoxy-4-oxobut-2-enoic acid is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : Compounds like (Z)-4-ethoxy-4-oxobut-2-enoic acid can act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. For instance, they may inhibit enzymes such as kinases or monooxygenases, which play critical roles in signal transduction and metabolic regulation.
- Antioxidant Activity : Some studies suggest that derivatives of 4-oxobutenoic acids exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Certain analogs have shown potential antimicrobial activity against various bacterial strains, making them candidates for further development in antibiotic therapies.
Case Studies
- Kynurenine 3-Monooxygenase Inhibition : Research has indicated that compounds similar to (Z)-4-ethoxy-4-oxobut-2-enoic acid may inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan. Inhibition of KMO has implications for neuroprotection and the treatment of mood disorders .
- Synthesis and Reactivity : A study explored the reactivity of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid towards carbon and nitrogen nucleophiles, showcasing the potential for synthesizing novel biologically active compounds from this class .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
